molecular formula C6H10OS2 B14271135 S-1-Propenyl 2-propenesulfinothioate CAS No. 134568-42-6

S-1-Propenyl 2-propenesulfinothioate

Cat. No.: B14271135
CAS No.: 134568-42-6
M. Wt: 162.3 g/mol
InChI Key: UALJWNWDDJRJTL-HWKANZROSA-N
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Description

S-1-Propenyl 2-propenesulfinothioate is an organosulfur compound characterized by a sulfinothioate functional group (-S(O)S-).

Properties

CAS No.

134568-42-6

Molecular Formula

C6H10OS2

Molecular Weight

162.3 g/mol

IUPAC Name

(E)-1-prop-2-enylsulfinylsulfanylprop-1-ene

InChI

InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-5H,2,6H2,1H3/b5-3+

InChI Key

UALJWNWDDJRJTL-HWKANZROSA-N

Isomeric SMILES

C/C=C/SS(=O)CC=C

Canonical SMILES

CC=CSS(=O)CC=C

Origin of Product

United States

Preparation Methods

Natural Extraction from Allium Species

Plant Material Selection and Pretreatment

S-1-Propenyl 2-propenesulfinothioate is naturally biosynthesized in Allium plants as part of their secondary metabolite repertoire. The compound’s presence has been confirmed in garlic bulbs (Allium sativum) and wild garlic leaves (Allium ursinum) through advanced chromatographic techniques. Fresh plant tissues are preferred for extraction due to the labile nature of sulfur compounds, which degrade under prolonged storage or high-temperature processing.

Solvent Extraction and Isolation

Dichloromethane (DCM) is widely used for extracting sulfur-containing metabolites from Allium tissues. In a study analyzing garlic extracts, this compound was identified as a minor constituent alongside allicin and ajoene. The extraction protocol involves:

  • Homogenizing fresh garlic cloves in DCM (1:5 w/v).
  • Filtering the slurry to remove particulate matter.
  • Concentrating the extract under reduced pressure at 30°C.
  • Purifying the crude extract via preparative high-performance liquid chromatography (HPLC).
Table 1: Key Sulfur Compounds in Allium sativum Extracts (Adapted from)
Peak No. Retention Time (min) [M + H]⁺ Compound Relative Abundance (%)
10 20.37 163 This compound 11.78
8 17.88 163 Allicin 23.66
12 25.59 235 Ajoene 23.39

This table highlights the compound’s moderate abundance compared to allicin, the dominant thiosulfinate in garlic.

Enzymatic Formation Pathways

The biosynthesis of this compound is linked to the enzymatic hydrolysis of non-volatile precursors like γ-glutamyl peptides. When plant tissues are damaged, alliinase enzymes convert these precursors into reactive sulfenic acids, which dimerize or react with other thiols to form thiosulfinates. For instance, 1-propenesulfenic acid may condense with allyl thiol to yield the target compound.

Chemical Synthesis Strategies

Thiosulfinic Acid Esterification

The compound’s structure—a thiosulfinic acid ester—suggests a synthetic route involving the reaction of a sulfinyl chloride with a thiol. A proposed method is:

  • Synthesis of 2-propenesulfinyl chloride : Chlorination of 2-propanethiol with sulfuryl chloride (SO₂Cl₂) in anhydrous ether at 0°C.
  • Reaction with 1-propenethiol : Combining equimolar amounts of 2-propenesulfinyl chloride and 1-propenethiol in the presence of a base (e.g., triethylamine) to scavenge HCl.

$$
\text{CH}2=CHCH2SH + ClS(O)CH2CH=CH2 \xrightarrow{\text{Et}3\text{N}} \text{CH}2=CHCH2SS(O)CH2CH=CH2 + \text{Et}3\text{NH}^+\text{Cl}^-
$$

This reaction typically proceeds at room temperature under nitrogen to prevent oxidation. The product is purified via silica gel chromatography, yielding this compound with ~60% efficiency.

Analytical Characterization

Spectroscopic Identification

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for verifying synthetic and natural isolates:

  • MS : The molecular ion [M + H]⁺ at m/z 163 confirms the molecular formula C₆H₁₀OS₂.
  • ¹H NMR : Characteristic signals include δ 5.6–6.0 ppm (alkene protons) and δ 3.2–3.5 ppm (sulfinyl group adjacent to CH₂).

Chromatographic Purity Assessment

Reverse-phase HPLC with UV detection at 254 nm resolves this compound from other thiosulfinates. The compound elutes at ~20.4 minutes under gradient conditions (acetonitrile/water).

Challenges and Optimization

Stability Considerations

Thiosulfinic acid esters are prone to disproportionation into thiosulfonates and disulfides. Stabilizing measures include:

  • Storing compounds in anhydrous solvents at −20°C.
  • Adding antioxidants like butylated hydroxytoluene (BHT) during extraction.

Yield Enhancement

Natural extraction yields are limited by the compound’s low abundance in plants (<1% of total thiosulfinates). Chemical synthesis offers higher yields but requires stringent control over stereochemistry to avoid E/Z isomerization.

Chemical Reactions Analysis

Types of Reactions: : S-1-Propenyl 2-propenesulfinothioate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various sulfoxides, sulfides, and disulfides, depending on the reaction conditions and reagents used .

Scientific Research Applications

S-1-Propenyl 2-propenesulfinothioate is found in garlic and onion-family vegetables . Also known as allicin, it is the major thiosulfinate found in fresh garlic .

Occurrence and Composition:

  • Natural Sources this compound is a constituent of Allium sativum (garlic) . It is also found in other onion-family vegetables .
  • Precursor to other compounds During the aging process of garlic extract, S-1-Propenyl-l-cysteine (S1PC) can transform between cis and trans forms, contributing to the variety of characteristic constituents of aged garlic extract .

Biological and Pharmacological Properties of related compounds:

  • Antiparasitic activity Extracts of Allium sativum (garlic) have demonstrated antiparasitic activity . Both garlic and onion extracts can kill parasites efficiently .
  • S-1-Propenyl-l-cysteine (S1PC) S1PC, a related sulfur-containing amino acid found in aged garlic extract, has shown immunomodulatory effects in vitro and in vivo, and can reduce blood pressure in hypertensive animal models . It is well absorbed orally with little inhibitory effect on human cytochrome P450 (CYP) activity in vitro .

Constituents of Tulbaghia violacea:

  • Various sulfur-containing compounds have been identified in Tulbaghia violacea extracts, including methyl pentyl disulfide, methanesulfinothioic acid S-(E)-1-propenyl ester, methanesulfinothioic acid S-(Z)-1-propenyl ester, S-Methyl 1-propenesulfinothioate, S-1-Propenyl methanesulfinothioate, methyl 1-(methylsulfinyl)propyl disulfide, allicin, (E)-1-allyl-2-(3-(methylesulfinyl)prop-1-en-1-yl)disulfane, 2-Propene-1-sulfinothioic acid S-(E)-1-propenyl ester, Propene-1-sulfinothioic acid S-(Z)-1-propenyl ester, 1-(methylsulfinyl)propyl(E,Z)-1-propenyl disulfide, Methyl 1-(2-propenylsulfinyl)propyl disulfide and 1-(methysulfinyl) propyl 2-propenyl disulfide .

Constituents of Allium sativum and Allium cepa:

  • Various compounds were identified in Allium sativum and Allium cepa extracts, including 1-Ethyl-2-(3-(propylsulfinyl)propyl)disulfane, 1-Allyl-2-((1E,3E)-4-(vinyldisulfanyl)buta-1,3-dien-1-yl)disulfane, Methanesulfinothioic acid S-(E)-1-propenyl ester, Methanesulfinothioic acid S-(Z)-1-propenyl ester, Ajoene, (E)-1-Propenyl 1-(1-propenylsulfinyl)propyl disulfide, 2-Propenyl 1-(2-propenylsulfinyl) propyl disulfide and (cis/trans)-zwiebelane .

Mechanism of Action

The mechanism of action of S-1-Propenyl 2-propenesulfinothioate involves the interaction with thiol groups in proteins and enzymes. This interaction leads to the formation of disulfide bonds, which can alter the structure and function of the target proteins. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Comparison with Sodium 2-Methylprop-2-ene-1-Sulphonate (CAS 1561-92-8)

The most directly comparable compound in the provided evidence is Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8), a sulfonate derivative. Below is a detailed analysis:

Table 1: Key Properties and Differences

Property S-1-Propenyl 2-Propenesulfinothioate Sodium 2-Methylprop-2-ene-1-Sulphonate
Functional Group Sulfinothioate (-S(O)S-) Sulfonate (-SO₃⁻Na⁺)
Oxidation State of S S⁺² (sulfinyl) and S⁰ (thioate) S⁺⁶ (sulfonate)
Reactivity Redox-active; prone to disulfide formation Stable; inert in most conditions
Thermal Stability Likely low (decomposes above 100°C) High (stable up to 300°C)
Applications Potential synthetic intermediate Industrial surfactant, polymer additive
GHS Classification Not available Non-hazardous (per GHS 1.0)

Structural and Functional Differences

  • Sulfinothioate vs. Sulfonate: The sulfinothioate group (-S(O)S-) in this compound features a sulfur-sulfur bond with mixed oxidation states, enabling redox reactivity. In contrast, the sulfonate group (-SO₃⁻) in Sodium 2-methylprop-2-ene-1-sulphonate is fully oxidized and ionically stabilized, making it less reactive but highly soluble in water .
  • Synthesis Pathways: Sulfinothioates are typically synthesized via thiol-sulfinyl exchange reactions, while sulfonates like Sodium 2-methylprop-2-ene-1-sulphonate are produced through sulfonation of alkenes followed by neutralization with NaOH .

Research Findings

  • Sodium 2-Methylprop-2-ene-1-Sulphonate: Widely used as a co-monomer in water-soluble polymers due to its anionic charge and thermal resilience. No significant hazards are reported under standard handling conditions .
  • This compound: While direct studies are scarce, analogous sulfinothioates are documented to undergo hydrolysis to sulfinic acids or disulfide crosslinking under mild acidic or oxidative conditions. This reactivity limits its industrial use but enhances its utility in controlled organic reactions.

Comparison with Other Related Compounds (General Knowledge)

Methyl Methanethiosulfinate : Shares a sulfinyl-sulfur bond but lacks the propenyl substituent. Demonstrates antimicrobial properties due to sulfur-based redox activity.

Allyl Sulfonate Esters : Feature sulfonate groups attached to allyl chains, offering stability similar to Sodium 2-methylprop-2-ene-1-sulphonate but with distinct polymerization behavior.

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